Sulindac-d6 is synthesized from Sulindac through a process known as deuteration, where hydrogen atoms are replaced with deuterium. This compound falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as an aromatic sulfonamide due to its structural characteristics.
The synthesis of Sulindac-d6 typically involves the following steps:
The industrial production methods mirror laboratory synthesis but are optimized for scale, utilizing industrial-grade deuterated reagents to ensure high yield and purity.
Sulindac-d6 can undergo several significant chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Various nucleophiles can be employed in substitution reactions depending on the desired product .
Sulindac-d6 exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes. By blocking these enzymes, it reduces the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The presence of deuterium may enhance the metabolic stability of the compound, potentially leading to prolonged action compared to its non-deuterated counterpart .
Sulindac-d6 has several notable applications in scientific research:
Sulindac-d6 is a deuterium-labeled isotopologue of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. Its molecular formula is C₂₀H₁₁D₆FO₃S, with six hydrogen atoms replaced by deuterium (²H or D) at specific positions—typically on the methylsulfinyl group (-S(O)CD₃) and/or the acetic acid side chain (-CD₂COOH). This substitution increases its molecular weight from 356.41 g/mol (unlabeled sulindac) to approximately 362.46 g/mol while preserving its core chemical structure and reactivity [2] [6] [10]. The isotopic labeling confers no significant changes to its stereochemistry or pKa but enhances detection specificity in mass spectrometry due to predictable mass shifts and fragmentation patterns [4] [9].
Deuterium incorporation is achieved through synthetic organic chemistry techniques, such as hydrogen-deuterium exchange under catalytic conditions or using deuterated precursors during the synthesis of sulindac’s indene-acetic acid scaffold. The purity of Sulindac-d6 exceeds 95% (HPLC), with isotopic enrichment typically >98% D, minimizing unlabeled impurities that could interfere with quantitative analyses [6] [9]. Its metabolites—Sulindac Sulfide-d6 and Sulindac Sulfone-d6—are similarly deuterated, enabling tracing of metabolic pathways (see Table 1) [4] [6] [10].
Table 1: Key Deuterated Sulindac Compounds
Compound | Molecular Formula | CAS Number | Deuteration Sites | Primary Research Use |
---|---|---|---|---|
Sulindac-d6 | C₂₀H₁₁D₆FO₃S | Not specified | Methylsulfinyl, acetic acid | Metabolic flux studies |
Sulindac Sulfide-d6 | C₂₀H₁₁D₆FO₂S | 250608-66-3 | Methylthioether, acetic acid | COX inhibition assays |
Sulindac Sulfone-d6 | C₂₀H₁₁D₆FO₄S | 250608-67-4 | Methylsulfonyl, acetic acid | Chemoprevention mechanism studies |
Sulindac-d6 serves as an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. Its near-identical chromatographic behavior to unlabeled sulindac allows accurate quantification of sulindac and its metabolites (sulfide, sulfone) in biological matrices like plasma, urine, and tissues. By spiking known concentrations into samples, researchers correct for extraction efficiency and ion suppression, achieving precision limits of detection as low as 500 ng/sample [7] [9].
In drug metabolism studies, Sulindac-d6 enables high-resolution tracking of enterohepatic circulation and biotransformation kinetics. For example, isotopic labeling confirmed that sulindac (a prodrug) is reversibly reduced to its active sulfide metabolite and irreversibly oxidized to the inactive sulfone in vivo. Deuterated analogs revealed slower metabolic clearance rates due to the kinetic isotope effect (KIE), where C-D bond cleavage requires higher activation energy than C-H bonds [2] [4]. This KIE is exploited to prolong the half-life of active metabolites in target tissues [10].
A critical application is in colorectal cancer chemoprevention research. Sulindac-d6 facilitates mechanistic studies by distinguishing administered drug from endogenous compounds in preclinical models. For instance, in Apcmin/+ mice (a model of familial adenomatous polyposis), deuterated sulindac and its metabolites were quantified in intestinal polyps, demonstrating selective accumulation correlating with prostaglandin E₂ suppression. This elucidated the link between COX inhibition and polyp regression [5] [9].
Table 2: Research Applications of Sulindac-d6
Application | Method | Key Insight | Reference |
---|---|---|---|
Bioanalytical Quantitation | LC-MS/MS with isotopic dilution | Linear detection (0.1–100 µg/mL) in human plasma | [7] |
Metabolic Pathway Tracing | Radioimmunoassay + LC-MS | Enterohepatic recirculation of sulfide metabolite | [7] |
Chemoprevention Mechanisms | Tissue distribution in Apcmin/+ mice | Selective sulfide accumulation in polyps | [5] |
Additionally, Sulindac-d6 underpins drug-drug interaction studies. Co-administration with proton-pump inhibitors (e.g., omeprazole) was shown to alter sulindac’s metabolic ratios without affecting deuterated analog stability, revealing enzyme-specific interactions [1] [2]. Future directions include synthesizing sulfoximine derivatives (e.g., replacing sulfoxide oxygen with imino groups) to explore antitumor activities beyond COX inhibition [3].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: